Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate
Description
Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a carbamoyl group substituted with a 2,2-dimethoxyethyl moiety and an ethyl ester at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, particularly for their roles in modulating biological targets such as receptors and enzymes .
Properties
IUPAC Name |
ethyl 4-(2,2-dimethoxyethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-4-20-13(17)15-7-5-10(6-8-15)12(16)14-9-11(18-2)19-3/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLBOUCDJBAWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride in the presence of a base.
Attachment of the Dimethoxyethyl Moiety: This step involves the reaction of the intermediate with 2,2-dimethoxyethanol under acidic or basic conditions to form the desired dimethoxyethyl carbamoyl derivative.
Esterification: The final step is the esterification of the piperidine carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to its piperidine core.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The carbamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Substituent Hydrophilicity vs. Lipophilicity: The dimethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with aromatic (e.g., benzyl, phenylethyl) or trifluoromethylbenzyl substituents, which are more lipophilic .
Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may alter binding affinities in biological targets .
Biological Activity Correlations :
- Piperidine derivatives with aromatic substituents (e.g., benzyl, phenylethyl) are frequently associated with receptor modulation, such as M5 positive allosteric modulators (PAMs) .
- Thiazolylimidazole -containing analogs () demonstrate activity as microsomal triglyceride transfer protein inhibitors, highlighting the scaffold's adaptability to diverse targets .
Biological Activity
Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_{13}H_{19}N_{3}O_{4}
- Molecular Weight : 273.30 g/mol
- CAS Number : Not explicitly listed, but related compounds can be referenced for synthesis and analysis.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer proliferation.
Key Targets:
- VEGFR (Vascular Endothelial Growth Factor Receptor) - Involved in angiogenesis.
- ERK (Extracellular Signal-Regulated Kinase) - Plays a critical role in cell division and differentiation.
- Abl Kinase - Associated with various cancers and cellular processes.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 11.3 μM against HepG2 liver cancer cells and an IC50 of 4.5 μM against K562 cells, which are known for their hyperactivity of the aforementioned kinases .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6b | HepG2 | 11.3 | VEGFR/ERK/Abl inhibition |
| 6b | K562 | 4.5 | VEGFR/ERK/Abl inhibition |
Case Studies
- Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of various piperidine derivatives, including this compound. The results indicated promising anti-cancer properties through multi-target inhibition mechanisms .
- Toxicity Assessment : Further assessments revealed that while these compounds exhibited significant anti-proliferative activity, they also demonstrated cytotoxic effects on normal liver cell lines (QSG7701 and HL7702). The toxicity profile suggests a need for careful evaluation in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
